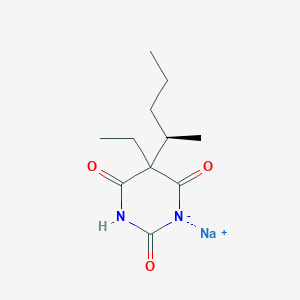
R(+)-Pentobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R(+)-Pentobarbital is a chiral barbiturate derivative known for its sedative and hypnotic properties. It is a short-acting barbiturate that is effective in inducing sleep, causing sedation, and controlling certain types of seizures . This compound is often used in medical settings for its ability to depress the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Pentobarbital typically involves the reaction of malonic acid derivatives with urea or thiourea under acidic conditions to form barbituric acid. This is followed by alkylation reactions to introduce the desired substituents at the 5-position of the barbituric acid ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production rate .
Analyse Des Réactions Chimiques
Types of Reactions
R(+)-Pentobarbital undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the barbituric acid ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
R(+)-Pentobarbital has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Medicine: Widely used in pharmacological research to investigate its effects on the central nervous system and its potential therapeutic applications in treating insomnia and seizures.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
R(+)-Pentobarbital exerts its effects by binding to a distinct site on the GABAA receptor, which is associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA (gamma-aminobutyric acid) in the thalamus. This results in a prolonged inhibitory effect on neuronal activity, leading to sedation and hypnosis .
Comparaison Avec Des Composés Similaires
R(+)-Pentobarbital is unique among barbiturates due to its specific stereochemistry, which influences its binding affinity and pharmacological effects. Similar compounds include:
S(-)-Pentobarbital: The enantiomer of this compound, which has different pharmacokinetic properties.
Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.
Secobarbital: Another short-acting barbiturate with similar sedative and hypnotic effects but different metabolic pathways
Propriétés
Numéro CAS |
21642-83-1 |
|---|---|
Formule moléculaire |
C11H17N2NaO3 |
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-[(2R)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |
Clé InChI |
QGMRQYFBGABWDR-OGFXRTJISA-M |
SMILES isomérique |
CCC[C@@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES canonique |
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


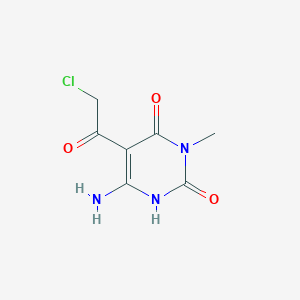
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
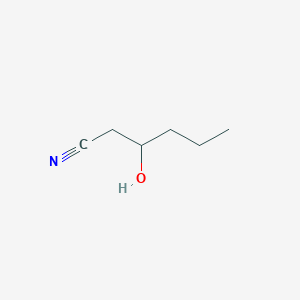

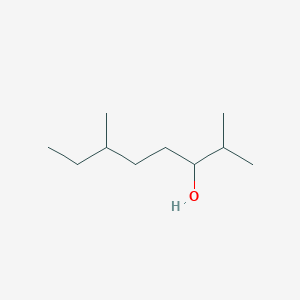
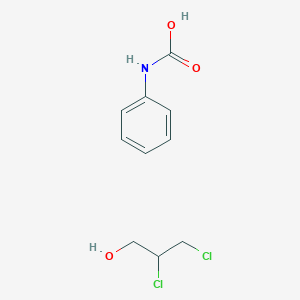
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

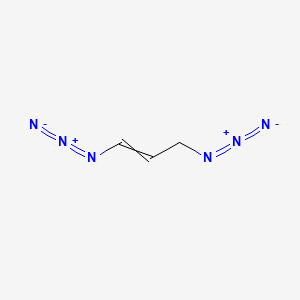

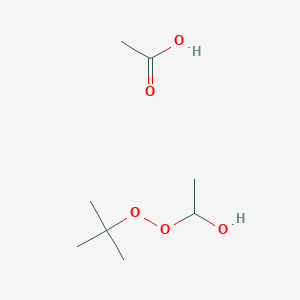

![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
